molecular formula C12H13F3O2S B14041890 1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one

1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one

Katalognummer: B14041890
Molekulargewicht: 278.29 g/mol
InChI-Schlüssel: SWTQHLXLKLCPIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3O2S and a molecular weight of 278.29 g/mol . This compound is characterized by the presence of an ethoxy group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one involves several steps. One common method includes the reaction of 4-ethoxybenzaldehyde with trifluoromethylthiolating agents under specific conditions to introduce the trifluoromethylthio group. This is followed by a Friedel-Crafts acylation reaction to attach the propan-2-one moiety to the phenyl ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C12H13F3O2S

Molekulargewicht

278.29 g/mol

IUPAC-Name

1-[4-ethoxy-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C12H13F3O2S/c1-3-17-10-5-4-9(6-8(2)16)11(7-10)18-12(13,14)15/h4-5,7H,3,6H2,1-2H3

InChI-Schlüssel

SWTQHLXLKLCPIH-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=C(C=C1)CC(=O)C)SC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.